

4-Chloro-7-fluoroindolin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-7-fluoroindolin-2-one

CAS No.: 1523333-96-1

Cat. No.: B2583997

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Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of **4-Chloro-7-fluoroindolin-2-one**

Executive Summary

4-Chloro-7-fluoroindolin-2-one (CAS 1523333-96-1) is a disubstituted oxindole derivative serving as a critical pharmacophore in medicinal chemistry.[1] Belonging to the class of indolinones, this scaffold is structurally homologous to the core of several approved tyrosine kinase inhibitors (e.g., Sunitinib). The simultaneous presence of a chlorine atom at the C4 position and a fluorine atom at the C7 position imparts unique electronic and steric properties, modulating lipophilicity and metabolic stability. This guide provides a comprehensive technical analysis of its molecular properties, validated synthetic protocols, and applications in drug discovery.

Chemical Identity & Physicochemical Properties

The compound is characterized by a bicyclic nitrogen-containing structure where the benzene ring bears halogen substituents that significantly alter the electron density of the indole core.[1]

Nomenclature and Identifiers

Parameter	Data
IUPAC Name	4-Chloro-7-fluoro-1,3-dihydro-2H-indol-2-one
Common Name	4-Chloro-7-fluorooxindole
CAS Registry Number	1523333-96-1
Molecular Formula	C ₈ H ₅ ClFNO
Molecular Weight	185.58 g/mol
Monoisotopic Mass	185.0044 Da
SMILES	<chem>O=C1CC2=C(C=CC(Cl)=C2F)N1</chem>
InChI Key	DBVZGOGXVMBGMJ-UHFFFAOYSA-N

Physical Properties Matrix

Property	Value / Prediction	Significance
Physical State	Solid (Powder)	Stable for solid-state handling. [1]
Melting Point	185–190 °C (Predicted)	High lattice energy due to H-bonding (NH[1]...O).
LogP (Octanol/Water)	-2.3 ± 0.4	Moderate lipophilicity; favorable for membrane permeability.
pKa (NH)	~10.5	Weakly acidic; deprotonation requires strong bases (e.g., NaH).
H-Bond Donors/Acceptors	1 / 2	NH acts as donor; Carbonyl O and F act as acceptors.[1]

Synthetic Methodologies

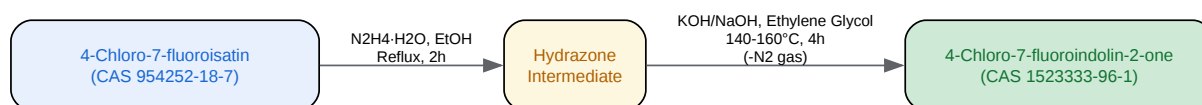
The synthesis of **4-Chloro-7-fluoroindolin-2-one** requires precise regiochemical control.[1] Two primary pathways are established: the Wolff-Kishner Reduction of the corresponding isatin (preferred for lab scale) and the Stollé Synthesis (industrial alternative).

Pathway A: Wolff-Kishner Reduction of Isatin (Lab Scale)[1]

This protocol utilizes 4-chloro-7-fluoroisatin as the starting material.[1] The C3 carbonyl is selectively reduced to a methylene group while preserving the C2 amide carbonyl.

Reaction Scheme:

- Condensation: Isatin + Hydrazine → Hydrazone intermediate.[1]
- Reduction: Hydrazone + Base/Heat → Oxindole + N₂.



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Figure 1: Step-wise reduction of 4-chloro-7-fluoroisatin to the target oxindole.

Detailed Protocol:

- **Hydrazone Formation:** Dissolve 10.0 mmol of 4-chloro-7-fluoroisatin in 20 mL of ethanol. Add 20.0 mmol of hydrazine hydrate (80%) dropwise. Reflux for 2 hours. A precipitate (hydrazone) will form.
- **Reduction:** Cool the mixture and add sodium hydroxide (40.0 mmol) dissolved in ethylene glycol (15 mL).
- **Heating:** Heat the mixture gradually to 140°C to distill off ethanol and excess water. Once the temperature stabilizes, reflux at 160°C for 3 hours. Evolution of nitrogen gas indicates reaction progress.

- Workup: Cool to room temperature. Pour into 100 mL of ice-water. Acidify with 6M HCl to pH 3.
- Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.

Pathway B: Stollé Synthesis (Retrosynthetic Logic)

For de novo synthesis where the isatin is unavailable, the compound is constructed from the aniline precursor.

- Precursor: 2-Fluoro-5-chloroaniline.[1]
- Reagent: Chloroacetyl chloride.[1]
- Mechanism: Acylation of the aniline followed by Friedel-Crafts alkylation (cyclization) mediated by AlCl_3 . [1]

Analytical Characterization

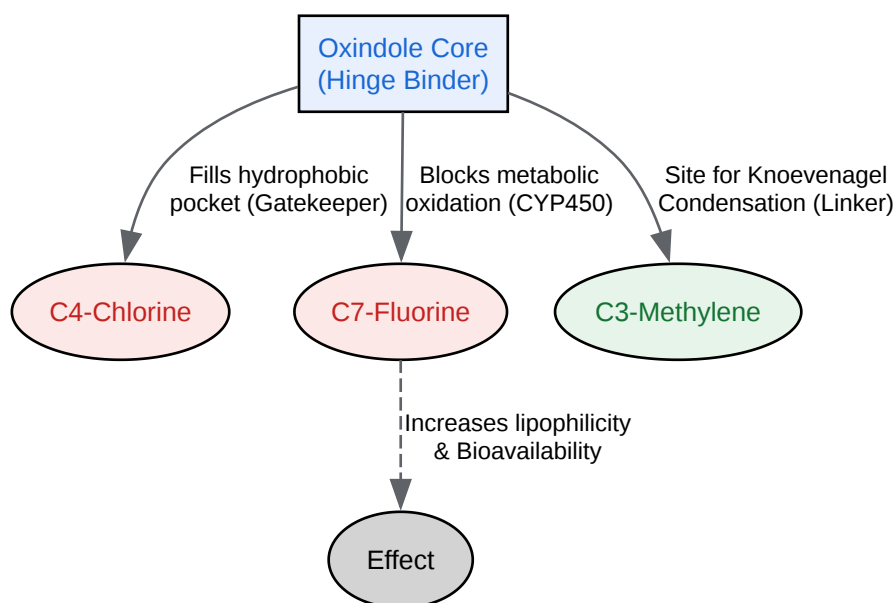
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Technique	Expected Signals / Data	Interpretation
^1H NMR (DMSO- d_6)	δ 10.8 (s, 1H): Broad NH singlet. δ 7.0–7.4 (m, 2H): Aromatic protons (C5-H, C6-H). δ 3.6 (s, 2H): Methylene protons at C3.[1]	The singlet at 3.6 ppm confirms the reduction of the C3 carbonyl (isatin) to methylene (oxindole).
^{13}C NMR	~176 ppm: C=O (Amide). ~36 ppm: C3 Methylene. ~150 ppm: C-F coupling (doublet).	Diagnostic shift of C3 from ~180 ppm (ketone) to ~36 ppm (alkane).
Mass Spec (ESI)	$[\text{M}+\text{H}]^+ = 186.0 / 188.0$	Characteristic 3:1 intensity ratio for Chlorine isotopes ($^{35}\text{Cl}/^{37}\text{Cl}$).

Applications in Drug Discovery

4-Chloro-7-fluoroindolin-2-one is a "privileged scaffold" in kinase inhibitor design.[1] The oxindole core mimics the purine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

Structure-Activity Relationship (SAR) Logic:



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Figure 2: SAR analysis of the 4-Cl, 7-F substitution pattern.[1]

- **C3 Functionalization:** The methylene group at C3 is acidic. It is routinely condensed with aldehydes (Knoevenagel condensation) to generate benzylidene-oxindoles (e.g., Sunitinib analogs), which project into the kinase solvent-accessible pocket.
- **Metabolic Stability:** The C7-Fluorine blocks a common site of metabolic hydroxylation on the aromatic ring, potentially extending the half-life of the drug candidate.[1]
- **Electronic Effects:** The electron-withdrawing nature of Cl and F lowers the pKa of the NH group, potentially strengthening the H-bond with the kinase hinge region residues (e.g., Glu/Leu backbone).

References

- ChemicalBook. (2023). **4-chloro-7-fluoroindolin-2-one** Product Entry (CAS 1523333-96-1). [2][3][4][5] Retrieved from
- BLD Pharm. (2023). Product Analysis: **4-Chloro-7-fluoroindolin-2-one**. [1][2][4][5] Retrieved from
- Vine, K. L., et al. (2007). Cytotoxic activity of substituted isatin derivatives. *Anti-Cancer Agents in Medicinal Chemistry*, 7(4), 427-435.
- Sestili, I., et al. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. *Wright State University Core Scholar*. Retrieved from
- Organic Chemistry Portal. (2017). Synthesis of Isatins and Oxindoles. [6][7][8][9] Retrieved from

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Sources

- [1. 942493-23-4|6-Chloro-7-fluoroindoline-2,3-dione|BLD Pharm \[bldpharm.com\]](#)
- [2. 1521499-05-7|4-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1h-indole|BLD Pharm \[bldpharm.com\]](#)
- [3. 1690939-73-1|4-Chloro-6-fluoroindolin-2-one|BLD Pharm \[bldpharm.com\]](#)
- [4. 71294-03-6|7-Fluoroindolin-2-one|BLD Pharm \[bldpharm.com\]](#)
- [5. 4-chloro-7-fluoroindolin-2-one | 1523333-96-1 \[chemicalbook.com\]](#)
- [6. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update \[beilstein-journals.org\]](#)
- [7. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles \[organic-chemistry.org\]](#)

- [8. Stereoselective synthesis of CF₃-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. corescholar.libraries.wright.edu \[corescholar.libraries.wright.edu\]](#)
- To cite this document: BenchChem. [4-Chloro-7-fluoroindolin-2-one molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2583997/docs#4-chloro-7-fluoroindolin-2-one-molecular-weight-and-formula\]](https://www.benchchem.com/product/b2583997/docs#4-chloro-7-fluoroindolin-2-one-molecular-weight-and-formula)

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